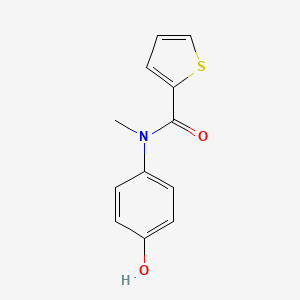

N-(4-Hydroxyphenyl)-N-Methyl-2-Thienylformamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Hydroxyphenyl)-N-methyl-2-thienylformamide (4-HP-M2TF) is an organic compound that has recently gained attention as a potential therapeutic agent for a variety of diseases. It has been studied in both in vivo and in vitro experiments and is thought to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Chemoselective Synthesis

Chemoselective reactions involving similar structural moieties have been explored for the synthesis of biologically interesting compounds. For instance, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been demonstrated, leading to the formation of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest (Singh, Lakhan, & Singh, 2017).

Natural Product Derivatives

Studies on natural product derivatives have identified hydroxyphenylazoformamide derivatives with potential bioactivity. For example, new hydroxyphenylazoformamide derivatives isolated from Calvatia craniformis have been studied for their chemical and spectroscopic properties (Takaishi et al., 1997).

Fluorescence Studies and Binding Interactions

Fluorescence studies have been conducted on p-hydroxycinnamic acid amides to investigate their binding interactions with bovine serum albumin, revealing insights into molecular interactions and potential therapeutic applications (Meng et al., 2012).

Antimicrobial Activity

Research into the antimicrobial properties of compounds containing hydroxyphenyl groups has led to the synthesis and evaluation of quinazolinone and thiazolidinone derivatives, which have shown potential as antimicrobial agents against various pathogens (Desai, Dodiya, & Shihora, 2011).

Wirkmechanismus

Target of Action

N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been investigated for potential use in the treatment of cancer . The primary targets of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide are human cancer cell lines . The compound acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide inhibits the growth of several human cancer cell lines . In vivo, it selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A .

Biochemical Pathways

The biosynthesis of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . The compound’s action affects these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound accumulates preferentially in fatty tissue such as the breast . This may contribute to the effectiveness of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide against breast cancer .

Result of Action

The molecular and cellular effects of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide’s action include the inhibition of cell growth and the induction of apoptosis . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Action Environment

The action, efficacy, and stability of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide can be influenced by environmental factors. For instance, the compound’s accumulation in fatty tissue suggests that its action may be influenced by the lipid content of the tissue . .

Eigenschaften

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-13(9-4-6-10(14)7-5-9)12(15)11-3-2-8-16-11/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCVSWVAJHCFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2639941.png)

![N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2639942.png)

![N-(3,4-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639945.png)

![2-{[(2,3,4,5,6-Pentafluorophenyl)amino]methyl}phenol](/img/structure/B2639949.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2639952.png)

![7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2639957.png)

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639964.png)